molecular formula C16H23N3O2S B1669466 N-Methyl-3-((1-methylpyrrolidin-2-yl)methyl)-1H-indole-5-methanesulfonamide CAS No. 143321-74-8

N-Methyl-3-((1-methylpyrrolidin-2-yl)methyl)-1H-indole-5-methanesulfonamide

Cat. No. B1669466
CAS RN: 143321-74-8
M. Wt: 321.4 g/mol
InChI Key: BWQZTHPHLITOOZ-CQSZACIVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

CP-122288 is a potent and selective agonist for the 5-HT1B, 5-HT1D and 5-HT1F serotonin receptor subtypes. CP-122288 is potent as an inhibitor of neurogenic inflammation and plasma protein extravasation. In human trials, CP-122,288 was not found to be effective as a treatment for migraine, but its selectivity for neurogenic anti-inflammatory action over vasoconstriction has made it useful for research into the underlying causes of migraine.

properties

CAS RN

143321-74-8

Product Name

N-Methyl-3-((1-methylpyrrolidin-2-yl)methyl)-1H-indole-5-methanesulfonamide

Molecular Formula

C16H23N3O2S

Molecular Weight

321.4 g/mol

IUPAC Name

N-methyl-1-[3-[[(2R)-1-methylpyrrolidin-2-yl]methyl]-1H-indol-5-yl]methanesulfonamide

InChI

InChI=1S/C16H23N3O2S/c1-17-22(20,21)11-12-5-6-16-15(8-12)13(10-18-16)9-14-4-3-7-19(14)2/h5-6,8,10,14,17-18H,3-4,7,9,11H2,1-2H3/t14-/m1/s1

InChI Key

BWQZTHPHLITOOZ-CQSZACIVSA-N

Isomeric SMILES

CNS(=O)(=O)CC1=CC2=C(C=C1)NC=C2C[C@H]3CCCN3C

SMILES

CNS(=O)(=O)CC1=CC2=C(C=C1)NC=C2CC3CCCN3C

Canonical SMILES

CNS(=O)(=O)CC1=CC2=C(C=C1)NC=C2CC3CCCN3C

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

CP 122288
CP-122,288
CP-122288
N-methyl-3-((1-methylpyrrolidin-2-yl)methyl)-1H-indole-5-methanesulfonamide

Origin of Product

United States

Synthesis routes and methods

Procedure details

Name
CNS(=O)(=O)Cc1ccc2[nH]cc(CC3CCCN3C(=O)OCc3ccccc3)c2c1
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
CNS(=O)(=O)Cc1ccc2[nH]cc(CC3CCCN3C)c2c1

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-Methyl-3-((1-methylpyrrolidin-2-yl)methyl)-1H-indole-5-methanesulfonamide
Reactant of Route 2
N-Methyl-3-((1-methylpyrrolidin-2-yl)methyl)-1H-indole-5-methanesulfonamide
Reactant of Route 3
N-Methyl-3-((1-methylpyrrolidin-2-yl)methyl)-1H-indole-5-methanesulfonamide
Reactant of Route 4
Reactant of Route 4
N-Methyl-3-((1-methylpyrrolidin-2-yl)methyl)-1H-indole-5-methanesulfonamide
Reactant of Route 5
N-Methyl-3-((1-methylpyrrolidin-2-yl)methyl)-1H-indole-5-methanesulfonamide
Reactant of Route 6
N-Methyl-3-((1-methylpyrrolidin-2-yl)methyl)-1H-indole-5-methanesulfonamide

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